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Disease Background and Mechanism of Action

Activated PI3Kδ Syndrome (APDS) is an ultra-rare, progressive genetic disease caused by gain-of-

function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene

(APDS2) [1] [2]. These mutations lead to hyperactivation of the phosphoinositide 3-kinase delta (PI3Kδ)

signaling pathway, which is predominantly expressed in hematopoietic cells and is crucial for immune cell

development, function, and homeostasis [1] [2] [3].

The constitutive activation of PI3Kδ results in immune deficiency and dysregulation, clinically presenting

with recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly),

autoimmunity, and an increased risk of lymphoma [4] [5]. The median survival is reported to be 44 years,

underscoring the severity of the condition [4].

Leniolisib addresses the root cause of APDS by selectively inhibiting the overactive PI3Kδ pathway. The

diagram below illustrates the signaling disruption in APDS and the targeted action of leniolisib.
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APDS Pathway and Leniolisib Inhibition

PIK3CD Gain-of-Function
or PIK3R1 Loss-of-Function Mutation

PI3Kδ Hyperactivation

PIP2 → PIP3 Conversion

AKT Phosphorylation &
Activation

mTOR Pathway Activation FOXO Transcription
Factor Inhibition

Immune Dysregulation:
- Altered Lymphocyte Development

- Immune Deficiency
- Lymphoproliferation

Leniolisib Inhibition

  Inhibits

Click to download full resolution via product page

As shown, leniolisib binds selectively to the p110δ catalytic subunit of PI3Kδ, competitively inhibiting its

active site and preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2] [6] [7]. This action dampens the downstream overactive

AKT/mTOR signaling and restores the function of FOXO transcription factors, which are critical for proper

immune cell function [2] [7].
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Leniolisib's Profile and Comparison with Other PI3Kδ
Inhibitors

Leniolisib was strategically designed for high selectivity and an improved safety profile. Key

physicochemical and pharmacological properties are summarized below.

Table 1: Key Properties of Leniolisib [1] [6] [3]

Property Description

Brand Name Joenja

Molecular
Weight

450.47 g/mol (free base); 548.46 g/mol (phosphate salt)

Chemical
Formula

C₂₁H₂₅F₃N₆O₂ (free base)

Mechanism Potent and selective oral inhibitor of PI3Kδ

Selectivity
(IC₅₀)

PI3Kδ: 11 nM; PI3Kα: 244 nM (22-fold selective); PI3Kβ: 424 nM (38-fold selective);

PI3Kγ: 2230 nM (202-fold selective)

Key
Metabolizer

CYP3A4

Dosage 70 mg twice daily, with or without food

Its development addressed the poor water solubility of earlier quinazoline derivatives, resulting in a

compound with 500 times better solubility, good metabolic stability, membrane permeability, and favorable

pharmacokinetics [1] [3]. Unlike earlier PI3Kδ inhibitors developed for oncology, leniolisib's high

selectivity aims to provide efficacy without the severe immune-mediated adverse events associated with this

drug class.

Table 2: Comparison of Leniolisib with Other Approved PI3K Inhibitors [1]
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Drug (Primary
Indication)

PI3K Isoform Specificity
(IC₅₀ nM)

Serious Adverse Events (Grade ≥3)

Leniolisib (APDS) δ: 11 No Grade 3 adverse events reported

Idelalisib (CLL,
iNHL)

δ: 2.5; γ: 89; α: 8600; β:
4000

Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity,
cutaneous reactions

Duvelisib (CLL, SLL) δ: 2.5; γ: 27; α: 1602; β:
85

Pneumonia, diarrhea/colitis, hepatotoxicity,
neutropenia

Copanlisib (FL) α: 0.5; β: 3.7; δ: 0.7; γ: 6.4 Hyperglycemia, hypertension, diarrhea/colitis,
leukopenia

Clinical Efficacy and Trial Data

The approval of leniolisib was primarily based on a 12-week, randomized, placebo-controlled Phase III

trial (NCT02435173) [1] [8].

Primary Endpoints: The trial met both co-primary endpoints. Compared to placebo, leniolisib
treatment led to a significant reduction in lymphadenopathy (as measured by the sum of product
diameters of index lymph nodes) and an increase in the percentage of naïve B cells, indicating

improved immune reconstitution [8].
Subgroup Analysis: Efficacy was consistent across adolescents (12-17 years) and adults (≥18

years). The least squares mean change in log-transformed lymph node size was -0.4 for
adolescents and -0.3 for adults on leniolisib, versus -0.1 and +0.1 for their respective placebo

groups [8].
Long-term Efficacy: An externally controlled study compared long-term data from the leniolisib
open-label extension study (NCT02859727) with the ESID registry. Leniolisib treatment significantly
reduced the annual rate of respiratory tract infections by 66% (rate ratio: 0.34) and led to a

sustained reduction in pathogenic serum IgM levels (-1.09 g/L) compared to standard of care [9].

Safety and Tolerability Profile

Leniolisib has demonstrated a favorable safety and tolerability profile in clinical trials.
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Common Adverse Events: Treatment-emergent adverse events were generally mild to moderate

and included sinusitis, atopic dermatitis, fatigue, diarrhea, fever, back pain, and alopecia. Many of
these symptoms may also be related to the underlying APDS [5] [6].

Hepatotoxicity: In contrast to other PI3K inhibitors, leniolisib has not been linked to clinically
apparent liver injury. While intermittent liver enzyme elevations can occur in APDS patients due to

infections, no hepatic adverse events or discontinuations due to abnormal liver tests were reported in
pre-licensure trials [5]. LiverTox assigns it a likelihood score of E (unlikely cause of liver injury) [5].

Other Laboratory Findings: A decrease in neutrophil counts has been observed but is rarely to
levels of clinical concern [5].

Research and Development Protocols

For researchers designing experiments around PI3Kδ inhibition, the following key methodologies from the

clinical development of leniolisib are relevant.

1. Assessing Target Engagement and Pathway Modulation:

pAkt Reduction Assay: A core pharmacodynamic assay measured the reduction of phosphorylated

Akt (pAkt) in B cells. Treatment with leniolisib (70 mg twice daily) at steady state produced a time-
averaged reduction of pAkt-positive B cells by approximately 80%, confirming target

engagement and pathway modulation [6].

2. Evaluating Efficacy in Clinical Trials:

Co-primary Endpoints: The pivotal Phase III trial used two primary efficacy endpoints assessed at
Day 85 [8]:

Lymphoproliferation: Change from baseline in the log10-transformed sum of the product of
diameters (SPD) of up to 12 index lymph nodes via CT or MRI.

Immunophenotyping: Change from baseline in the percentage of naïve B cells
(CD3-/CD19+/IgD+/CD27-) out of total B cells, analyzed by flow cytometry.

3. Synthesis and Chemistry: The synthetic route to leniolisib involves a linear sequence starting from a

tetrahydro-pyridopyrimidine core, as illustrated below.
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Leniolisib Synthesis Workflow

Chloro-pyridopyrimidine
(Compound 1)

Coupling
Triethylamine, 120°C, 42h

Boc-aminopyrrolidine
(Compound 2)

Coupled Intermediate
(Compound 3), 93% yield

Deprotection
Pd(OH)₂/C, Ammonium Formate, 65°C, 2h

Free Amine
(Compound 4), 66% yield

Cross-Coupling
Pd2(dba)3, Ligand, NaOtBu, 100°C, 5h

Bromo-pyridine
(Compound 5)

Coupled Product
(Compound 6), 74% yield

Boc Deprotection
DCM/TFA Free Amine Intermediate Acylation

Propionyl Chloride, NaHCO₃, DCM, RT, 1h
Leniolisib

(Compound 7), 76% yield

Click to download full resolution via product page

Conclusion and Future Directions

Leniolisib represents a breakthrough as the first targeted therapy for APDS, demonstrating that precise

inhibition of a hyperactive immune signaling pathway can correct underlying immune defects with a

favorable safety profile. Its high selectivity for PI3Kδ differentiates it from earlier, less selective inhibitors

and is likely the key to its improved tolerability.

Future research is expanding its potential:

Pediatric Extension: The FDA has granted Priority Review for a supplemental New Drug

Application (sNDA) to extend its use to children aged 4 to 11 years, with a target decision date of
January 31, 2026 [10].

Other Indications: Leniolisib is also being investigated for the treatment of primary Sjögren's
syndrome, indicating potential applicability in other immune-dysregulated conditions [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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